![molecular formula C23H17FO4 B2806171 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one CAS No. 331809-55-3](/img/structure/B2806171.png)
7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one
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Overview
Description
7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one, also known as FMeO-AMC, is a synthetic compound that belongs to the family of synthetic cannabinoids. The compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Environment-Sensitive Fluorophore
The compound 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one and its derivatives exhibit unique fluorescence properties that are sensitive to the solvent environment. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, shows almost no fluorescence in aprotic solvents like n-hexane but strongly fluoresces at long wavelengths in protic solvents such as methanol. This characteristic makes such compounds valuable for developing fluorogenic sensors that operate on an "off-on" principle in specific environments (Uchiyama et al., 2006).
COX-2 Inhibitory Potential
Chromen-4-one derivatives, including 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, have been characterized for their selective inhibition of COX-2, an enzyme involved in inflammation and pain pathways. Single X-ray crystallographic analysis and in silico studies highlight the molecule's conformation and binding interactions, which are crucial for its selectivity towards COX-2 (Rullah et al., 2015).
Anti-inflammatory Properties
Derivatives of 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one have been designed and synthesized to investigate their effects on suppressing superoxide anion generation by human neutrophils, a key factor in inflammation. The placement of methoxy groups and a hydrogen bond donor on the chromone structure significantly influences the compound's anti-inflammatory activity. One such derivative demonstrated notable anti-inflammatory effects with a low IC50 value against superoxide anion generation, indicating its potential as an anti-inflammatory agent (Chang et al., 2021).
Phototransformation Studies
Research into the phototransformation of certain chromen-4-ones has uncovered their ability to undergo regioselective photocyclisation and dealkoxylation under UV light. These reactions result in the formation of complex tetracyclic scaffolds, providing valuable insights into the photoreactivity of these compounds and their potential applications in photochemical and photobiological sciences (Khanna et al., 2015).
Mechanism of Action
Target of Action
Chromanone derivatives, to which this compound belongs, are known to exhibit a wide range of pharmacological activities . They have been reported to interact with various targets such as tumor necrosis factor-α (TNF-α), protein kinases, and topoisomerases .
Mode of Action
For instance, they can inhibit protein kinases, which play a crucial role in cell signaling . They can also inhibit topoisomerase I-catalyzed DNA re-ligation, affecting DNA replication and transcription .
Biochemical Pathways
For instance, they can inhibit the TNF-α pathway, leading to anti-inflammatory effects . They can also affect the cell cycle by inhibiting topoisomerase, leading to anti-proliferative effects .
Pharmacokinetics
The pharmacokinetics of chromanone derivatives can vary widely depending on their specific chemical structure .
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c1-26-18-8-4-16(5-9-18)21-14-28-22-12-19(10-11-20(22)23(21)25)27-13-15-2-6-17(24)7-3-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXLIJKTOFSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one |
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